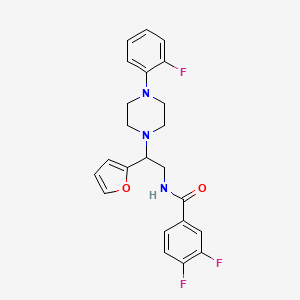

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including highly selective photocycloaddition, ring-opening, and Hofmann rearrangement, as described for the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . Another synthesis route involves the reaction of N-phthaloylglycine to produce bisphosphonic acids, which, while structurally different, shares some synthetic parallels . The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods could potentially be adapted for the synthesis of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid by substituting appropriate starting materials and reagents.

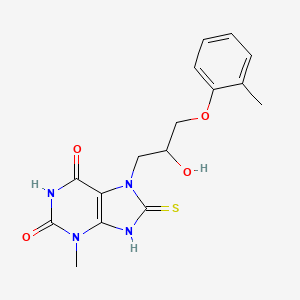

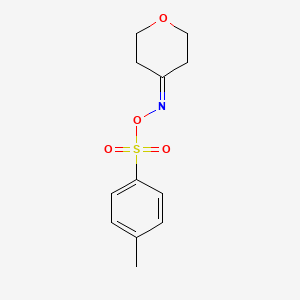

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the three-dimensional conformation of the molecule. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, has been solved to a high degree of precision .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of heterocyclic synthesis, where derivatives of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were used to synthesize various heterocyclic compounds . The influence of nucleophilic and electrophilic reagents on the resulting compounds was studied, indicating a rich chemistry that could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques . The electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the charge distribution and stability of the molecule .

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A study by Zhang et al. (2008) discusses the synthesis of haptens similar in structure to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid. These haptens were used to develop a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of fenthion in fruit samples, demonstrating the potential of such compounds in the development of analytical tools for monitoring pesticide residues in agricultural samples (Zhang et al., 2008).

Reactions with 2-(aminophenyl)methanol

Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids, including compounds structurally related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, with 2-(aminophenyl)methanol. This research could provide insights into novel synthetic pathways and the formation of complex organic compounds (Amalʼchieva et al., 2022).

Schiff's Bases Derived from Amino Acids

A study by Gupta et al. (2016) on Schiff's bases derived from amino acids, including structures similar to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, showed their potential as corrosion inhibitors for mild steel. This application in corrosion protection indicates the versatility of such compounds in industrial settings (Gupta et al., 2016).

Catalytic Synthesis

Kiyani and Ghorbani (2015) utilized compounds related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid in a boric acid-catalyzed multi-component reaction for the efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This research highlights the role of such compounds in catalytic synthetic processes (Kiyani & Ghorbani, 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-2-3-4-5-9-17-14(16(21)22)11-15(20)18-12-7-6-8-13(19)10-12/h6-8,10,14,17,19H,2-5,9,11H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZONSAEZRXEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)

![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)